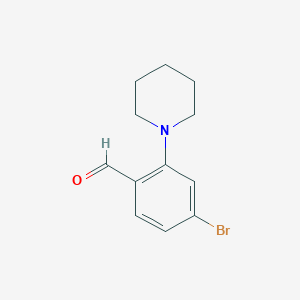

4-Bromo-2-(piperidin-1-yl)benzaldehyde

Descripción general

Descripción

4-Bromo-2-(piperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H14BrNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a piperidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde typically involves the bromination of 2-(piperidin-1-yl)benzaldehyde. One common method includes the reaction of 2-(piperidin-1-yl)benzaldehyde with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-Bromo-2-(piperidin-1-yl)benzoic acid.

Reduction: 4-Bromo-2-(piperidin-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-2-(piperidin-1-yl)benzaldehyde serves as a precursor in the development of various therapeutic agents. Its structure allows for modifications that enhance biological activity.

Case Study : Research has shown that derivatives of this compound exhibit significant anticancer properties by acting as dual inhibitors of anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4), both implicated in cancer progression.

Table 1: Anticancer Activity Summary

| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | ALK/BRD4 | 0.5 | |

| Other derivatives | Various | Varies |

Biological Studies

The compound is also investigated for its potential as a ligand in receptor binding studies. It has been shown to interact with serotoninergic and dopaminergic receptors, which are crucial in neuropharmacology.

Mechanism of Action : The interaction mechanism involves the binding of the piperidine moiety to specific receptors, influencing their activity and leading to various biochemical effects.

Material Science

In material science, this compound is utilized in the synthesis of specialty chemicals and materials with tailored properties. Its unique chemical structure allows it to participate in polymerization processes and the development of functionalized materials.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(piperidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to modulation of biochemical pathways. The piperidine ring can enhance the compound’s binding affinity to certain molecular targets, thereby influencing its biological activity .

Comparación Con Compuestos Similares

- 2-(Piperidin-1-yl)benzaldehyde

- 4-(1-Piperidinyl)benzaldehyde

- 4-Bromo-2-(morpholin-4-yl)benzaldehyde

Comparison: 4-Bromo-2-(piperidin-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions and biological assays .

Actividad Biológica

4-Bromo-2-(piperidin-1-yl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₄BrN and a molecular weight of approximately 268.15 g/mol. The compound features a bromine atom at the para position of a benzaldehyde ring, which is substituted with a piperidine group at the ortho position. This unique structural arrangement contributes to its varied chemical properties and biological activities, making it a subject of interest in drug design and development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, it has been evaluated for its activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis, indicating significant antibacterial properties .

Moreover, derivatives of this compound have shown promising antifungal activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . These findings suggest that the presence of the bromine atom and the piperidine moiety enhances the antimicrobial efficacy of the compound.

Anti-tubercular Activity

This compound has also been utilized in the synthesis of novel compounds evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Some derivatives exhibited significant activity with IC₅₀ values ranging from 1.35 to 2.18 μM, showcasing the potential of this compound as a lead structure in anti-tubercular drug development.

CCR5 Antagonism

One of the notable therapeutic potentials of this compound lies in its role as a CCR5 antagonist. This receptor is critical for HIV entry into cells, making antagonists valuable in antiviral therapy. Studies indicate that this compound effectively inhibits CCR5-mediated viral entry, demonstrating its potential as a therapeutic agent against HIV.

Synthesis Methods

The synthesis of this compound has been achieved through various methods. A common approach involves the reaction between piperidine and brominated benzaldehyde derivatives under controlled conditions to ensure high yields and purity . The process typically includes steps such as refluxing with ethanol and using glacial acetic acid as a catalyst.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds derived from this compound. Variations in substituents on both the benzaldehyde and piperidine rings can significantly influence their pharmacological profiles. For example:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 4-Chloro-2-(piperidin-1-yl)benzaldehyde | Contains chlorine instead of bromine | Different halogen may affect biological activity |

| 3-Bromo-2-(piperidin-1-yl)benzaldehyde | Bromine at the meta position | Positioning alters reactivity and interaction with receptors |

| 4-Bromo-N-methylpiperidine | Lacks aldehyde functionality | Focuses on different pharmacological properties |

This table illustrates how modifications can lead to variations in biological activity, emphasizing the importance of strategic design in drug development.

Case Studies

Several case studies have explored the effectiveness of this compound in various applications:

- Antibacterial Studies : A study demonstrated that derivatives with electron-withdrawing groups showed enhanced antibacterial activity compared to their counterparts with electron-donating groups, highlighting the influence of substituents on efficacy .

- HIV Research : Research focusing on CCR5 antagonism revealed that certain structural modifications increased binding affinity and selectivity for the receptor, paving the way for more effective antiviral therapies.

- Anti-inflammatory Applications : Compounds derived from this scaffold have been synthesized for their anti-inflammatory properties, showing significant effects in preclinical models .

Propiedades

IUPAC Name |

4-bromo-2-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-5-4-10(9-15)12(8-11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUZQWXJQVBTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623196 | |

| Record name | 4-Bromo-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643094-36-4 | |

| Record name | 4-Bromo-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.